molecular formula C25H22FN3O4S B10912719 2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methylidene]acetohydrazide

2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methylidene]acetohydrazide

Cat. No.: B10912719
M. Wt: 479.5 g/mol
InChI Key: ILPGQIRAWNFFBJ-MZJWZYIUSA-N
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Description

2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(E)-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxazole ring, a sulfanyl group, and a hydrazide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(E)-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.

    Formation of the Hydrazide Moiety: The hydrazide moiety can be synthesized by reacting an acyl chloride with hydrazine.

    Condensation Reaction: The final step involves the condensation of the synthesized benzoxazole derivative with the hydrazide moiety in the presence of an aldehyde or ketone to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(E)-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The hydrazide moiety can be reduced to form an amine derivative.

    Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions.

    Condensation: The hydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and acidic or basic catalysts.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic effects can be explored for the treatment of various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(E)-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methylidene]acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(E)-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methylidene]acetohydrazide can be compared with other similar compounds, such as:

The uniqueness of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(E)-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methylidene]acetohydrazide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C25H22FN3O4S

Molecular Weight

479.5 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]acetamide

InChI

InChI=1S/C25H22FN3O4S/c1-2-31-23-13-18(9-12-22(23)32-15-17-7-10-19(26)11-8-17)14-27-29-24(30)16-34-25-28-20-5-3-4-6-21(20)33-25/h3-14H,2,15-16H2,1H3,(H,29,30)/b27-14+

InChI Key

ILPGQIRAWNFFBJ-MZJWZYIUSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3O2)OCC4=CC=C(C=C4)F

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3O2)OCC4=CC=C(C=C4)F

Origin of Product

United States

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